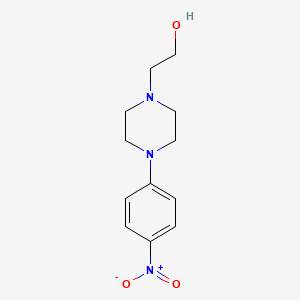

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c16-10-9-13-5-7-14(8-6-13)11-1-3-12(4-2-11)15(17)18/h1-4,16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNPWSRYQDRSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377210 | |

| Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-38-0 | |

| Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, a significant building block in medicinal chemistry. This document details the synthetic protocol, purification methods, and in-depth characterization using various analytical techniques.

Synthesis

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The secondary amine of 1-(4-nitrophenyl)piperazine is alkylated using a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Reaction Scheme:

Synthesis Pathway

Experimental Protocol

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

1-(4-nitrophenyl)piperazine

-

2-Chloroethanol (or 2-Bromoethanol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

To a dried round-bottom flask, add 1-(4-nitrophenyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization

The synthesized compound is characterized by its physical properties and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Yellow solid |

| Melting Point | 98-102 °C |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the compound is confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~8.15 (d, 2H) | Ar-H (ortho to NO₂) |

| ~6.85 (d, 2H) | Ar-H (meta to NO₂) |

| ~3.70 (t, 2H) | -CH₂-OH |

| ~3.45 (t, 4H) | Piperazine-H (adjacent to nitrophenyl) |

| ~2.80 (t, 2H) | -N-CH₂-CH₂-OH |

| ~2.70 (t, 4H) | Piperazine-H (adjacent to ethyl) |

| ~1.80 (br s, 1H) | -OH |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~154.0 | Ar-C (C-NO₂) |

| ~138.0 | Ar-C (C-N) |

| ~126.0 | Ar-CH (ortho to NO₂) |

| ~113.0 | Ar-CH (meta to NO₂) |

| ~59.5 | -CH₂-OH |

| ~58.0 | -N-CH₂-CH₂-OH |

| ~52.5 | Piperazine-C (adjacent to ethyl) |

| ~48.0 | Piperazine-C (adjacent to nitrophenyl) |

2.2.2. Infrared (IR) Spectroscopy

The functional groups present in the molecule are identified by their characteristic absorption bands in the IR spectrum.

| IR Spectral Data (KBr) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~2940, 2820 | C-H stretch (aliphatic) |

| ~1595, 1490 | C=C stretch (aromatic ring) |

| ~1500, 1320 | N-O stretch (nitro group) |

| ~1240 | C-N stretch (aromatic amine) |

| ~1050 | C-O stretch (primary alcohol) |

2.2.3. Mass Spectrometry (MS)

The molecular weight of the compound is confirmed by mass spectrometry.

| Mass Spectrometry Data | |

| m/z | Assignment |

| 252.1 | [M+H]⁺ (Calculated for C₁₂H₁₈N₃O₃⁺: 252.13) |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Overall Experimental Workflow

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step in the development of various pharmacologically active molecules. The logical relationship between the starting materials, the synthetic process, and the final characterized product is crucial for ensuring the quality and reproducibility of the synthesis.

Logical Flow of Synthesis and Verification

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory environments and objectives.

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. This compound, featuring a nitrophenylpiperazine moiety, is a versatile intermediate in medicinal chemistry, primarily utilized in the synthesis of various biologically active molecules.

Chemical Structure and Identification

This compound is characterized by a piperazine ring substituted with a 4-nitrophenyl group at one nitrogen atom and a 2-hydroxyethyl group at the other.

-

IUPAC Name: 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol

-

CAS Number: 6953-40-8

-

Molecular Formula: C₁₂H₁₇N₃O₃

-

SMILES: C1CN(CCN1CCO)C2=CC=C(--INVALID-LINK--[O-])C=C2

-

InChI: InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-1-9-10(12(11)2)13(17)18/h1-2,9,11,16H,3-8H2

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Reference |

| Molecular Weight | 251.28 g/mol | |

| Appearance | Yellow to Brown Solid | [1] |

| Melting Point | >90°C (decomposition) | [2] |

| Boiling Point | 465.1±45.0 °C (Predicted) | |

| Density | 1.28±0.1 g/cm³ (Predicted) | |

| pKa | 14.31±0.40 (Predicted) | |

| Solubility | DMSO (Slightly, Heated) | [2] |

Spectroscopic Data

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons (Nitrophenyl group): Two doublets, one around δ 8.0 ppm and another around δ 7.0 ppm.[3]

-

Piperazine Protons: Two multiplets/triplets corresponding to the four methylene groups (8H) of the piperazine ring, expected in the δ 2.5-3.5 ppm region.[3]

-

Ethyl Group Protons: A triplet for the methylene group attached to the piperazine nitrogen (-N-CH₂-) and a triplet for the methylene group attached to the hydroxyl group (-CH₂-OH), along with a signal for the hydroxyl proton (-OH).[3]

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Signals for the nitrophenyl ring carbons, with the carbon attached to the nitro group being the most downfield.

-

Signals corresponding to the four distinct carbons of the piperazine ring.

-

Signals for the two carbons of the hydroxyethyl side chain.

Expected IR Spectral Features:

-

Characteristic peaks for N-O stretching of the nitro group.

-

C-N stretching vibrations from the piperazine ring and the aromatic amine linkage.

-

A broad O-H stretching band from the alcohol group.

-

C-H stretching from the aromatic and aliphatic portions of the molecule.

Experimental Protocols

Synthesis:

The synthesis of this compound is typically achieved through the N-alkylation of 1-(4-nitrophenyl)piperazine with a 2-carbon electrophile containing a hydroxyl group or a precursor. A common and straightforward method involves the reaction of 1-(4-nitrophenyl)piperazine with 2-chloroethanol or, more efficiently, with ethylene oxide.[4][5]

General Protocol for Synthesis via Ethoxylation:

-

Reaction Setup: To a solution of 1-(4-nitrophenyl)piperazine[6] in a suitable solvent (e.g., ethanol, methanol, or water) in a pressure-rated reaction vessel, add a base (e.g., potassium carbonate) if starting from a salt or to facilitate the reaction.

-

Reagent Addition: Introduce ethylene oxide[5] to the reaction mixture. The reaction is typically performed at elevated temperatures (e.g., 60-80°C) and pressure.[7] The molar ratio of piperazine to ethylene oxide can be adjusted to control the formation of mono- versus di-substituted products.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Methods:

The characterization and purity assessment of this compound and its derivatives are typically performed using a combination of standard analytical techniques.[8][9]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for determining the purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for identification and to detect volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation.[3]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]

Role in Drug Development and Biological Activity

The this compound core structure is a valuable building block in drug discovery. The piperazine ring is a well-known pharmacophore that can improve the aqueous solubility and pharmacokinetic properties of drug candidates.[10][11] The nitrophenyl group can serve as a handle for further chemical modification, such as reduction to an amine, which can then be derivatized.

While this specific compound is primarily an intermediate, derivatives incorporating this moiety have shown a range of biological activities:

-

Antibacterial Agents: A novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl acetyl group demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[12] This highlights the potential of the nitrophenylpiperazine scaffold in the development of new antibiotics.

-

Antifungal Agents: The related compound, 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol, is a key intermediate in the synthesis of triazole antifungal medicines like itraconazole.[1][2]

-

Tyrosinase Inhibitors: Ester derivatives of this compound have been designed and synthesized as novel tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders.[3]

-

Other Potential Applications: The broader class of substituted piperazines is explored for a multitude of therapeutic areas, including CNS disorders, cancer, and cardiovascular diseases.[10][13]

The general logic for utilizing this compound in drug development often involves its use as a scaffold to which various pharmacologically active moieties are attached.

References

- 1. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 112559-81-6 CAS MSDS (4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 6. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate [synhet.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, a piperazine derivative of interest in pharmaceutical research. The document details experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, presents expected data in a structured format, and visualizes the analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Below are the expected ¹H and ¹³C NMR chemical shifts and a standard experimental protocol.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to NO₂) |

| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (meta to NO₂) |

| ~3.70 | t, J ≈ 5.5 Hz | 2H | -CH₂-OH |

| ~3.50 | t, J ≈ 5.0 Hz | 4H | Piperazine-H (adjacent to N-Aryl) |

| ~2.75 | t, J ≈ 5.5 Hz | 2H | -CH₂-N |

| ~2.65 | t, J ≈ 5.0 Hz | 4H | Piperazine-H (adjacent to N-CH₂) |

| ~1.80 (variable) | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | Ar-C (C-NO₂) |

| ~140.0 | Ar-C (C-N) |

| ~125.5 | Ar-CH (ortho to NO₂) |

| ~112.0 | Ar-CH (meta to NO₂) |

| ~60.0 | -CH₂-OH |

| ~58.0 | -CH₂-N |

| ~52.5 | Piperazine-C (adjacent to N-CH₂) |

| ~48.0 | Piperazine-C (adjacent to N-Aryl) |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker AVANCE 500 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the peaks and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

-

NMR Analysis Workflow

The Multifaceted Biological Activities of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from enzyme inhibition and receptor modulation to antimicrobial and anticancer effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives are summarized below. These tables highlight the potency and selectivity of these compounds against different biological targets.

Table 1: Tyrosinase Inhibitory Activity

| Compound ID | Modification | IC50 (µM) | Inhibition Type | Reference |

| 4l | Indole moiety at N-1 of piperazine | 72.55 | Mixed | [1] |

| Compound C | N-methyl piperazine derivative | - | - | [1] |

Note: Specific IC50 for Compound C was not provided in the abstract, but it was noted to have higher activity than morpholine, cyclopentamine, and cyclohexylamine derivatives.[1]

Table 2: Receptor Binding Affinities

| Compound ID | Target Receptors | pKi | Receptor Binding Ratio (5-HT2A/D2) | Reference |

| 7c | Dopamine (D2), Serotonin (5-HT2A), α1 | >1 | - | [2] |

Note: Compound 7c, 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole, showed higher affinities for all tested receptor classes compared to clozapine.[2]

Table 3: Antibacterial Activity

| Compound ID | Target Organism | Activity Metric | Value | Reference |

| NPDM | Methicillin-resistant Staphylococcus aureus (MRSA) | ED50 (in Galleria mellonella model) | 50.53 mg/kg | [3] |

NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin[3]

Table 4: Anticancer Activity

| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |

| 23 | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 | [4] |

| 25 | HOP-92 (Non-small cell lung cancer) | GI50 | 1.35 | [4] |

| BS230 | MCF7 (Breast Cancer) | - | More cytotoxic than Doxorubicin | [5] |

Compound 23 contains a [4-(trifluoromethyl)benzyl]piperazine moiety. Compound 25 contains a 1-bis(4-fluorophenyl)methyl piperazine moiety. BS230 is 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Synthesis of 4-Nitrophenyl Piperazine Derivatives (General Procedure)

A common synthetic route involves the reaction of 4-fluoronitrobenzene with a piperazine derivative. For the synthesis of compounds 4a-m , a mixture of 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (Cs2CO3, 1.3 mmol) in dimethylformamide (DMF, 5 ml) is stirred at 80 °C for 4 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water to precipitate the product.[1]

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized compounds against mushroom tyrosinase is evaluated spectrophotometrically. The assay mixture typically contains the enzyme, substrate (L-tyrosine), and the test compound in a suitable buffer (e.g., phosphate buffer). The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[1]

Radioligand Receptor Binding Assays

The binding affinities of the compounds for various receptors (e.g., dopamine D2, serotonin 5-HT2A) are determined through radioligand binding assays. This involves incubating membranes prepared from cells expressing the target receptor with a specific radioligand and varying concentrations of the test compound. The amount of bound radioligand is measured, and the inhibition constant (Ki) is calculated from competition binding curves using software like GraphPad Prism.[2]

In Vitro Antibacterial Activity Assay

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing the bacterial inoculum in a suitable broth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

In Vivo Murine Systemic Infection Model

To evaluate the in vivo efficacy of antibacterial compounds, a systemic infection model in mice is often used. Neutropenic mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA).[3] One hour post-infection, the mice are treated with the test compound or a reference drug (e.g., tiamulin) via a specific route of administration (e.g., intravenously).[3] The survival of the mice is monitored over a period of several days.[3]

Cell Viability and Anticancer Assays

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo Luminescent Cell Viability Assay.[4] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, the cell viability is measured. The concentration that causes 50% growth inhibition (GI50) or 50% inhibition of cell viability (IC50) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacological properties of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol and its closely related derivatives, with a focus on their mechanism of action as tyrosinase inhibitors. While specific comprehensive data on the parent compound is limited in publicly available literature, recent studies on its derivatives have elucidated a clear and promising therapeutic target. This document synthesizes the available information, providing a detailed overview of the core mechanism, supporting quantitative data from derivative studies, relevant experimental protocols, and visualizations of the implicated biological pathways.

Core Mechanism of Action: Tyrosinase Inhibition

Recent research has identified tyrosinase inhibition as a primary mechanism of action for a series of 4-nitrophenylpiperazine derivatives, which are structurally analogous to this compound.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. By inhibiting this enzyme, these compounds can effectively reduce melanin production, making them promising candidates for the treatment of hyperpigmentation disorders and for applications in cosmetics.

The inhibitory action of these derivatives on tyrosinase is characterized as a mixed-type inhibition. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity through multiple pathways. This dual binding capability suggests a robust inhibitory effect.

Quantitative Data Summary

The following table summarizes the tyrosinase inhibitory activity of a series of synthesized derivatives of this compound. The data is extracted from a study focused on identifying novel tyrosinase inhibitors.[1] It is important to note that while these compounds are derivatives, their structure-activity relationship provides strong evidence for the potential of the core this compound scaffold in tyrosinase inhibition.

| Compound ID | Derivative Structure | IC50 (µM) |

| 4a | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate | > 100 |

| 4b | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate | 85.32 |

| 4d | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate | 92.14 |

| 4e | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 3-nitrobenzoate | 88.67 |

| 4i | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-phenylacetate | 79.51 |

| 4j | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl cinnamate | 75.83 |

| 4l | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 1H-indole-2-carboxylate | 72.55 |

IC50 values represent the concentration of the compound required to inhibit 50% of the tyrosinase activity.

Signaling Pathway

The inhibition of tyrosinase by this compound derivatives directly impacts the melanogenesis signaling pathway. A simplified diagram of this pathway is presented below, illustrating the point of intervention.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound derivatives as tyrosinase inhibitors, based on published literature.[1]

A general workflow for the synthesis of the evaluated derivatives is depicted below.

Materials:

-

This compound

-

Appropriate substituted carboxylic acid (e.g., benzoic acid, cinnamic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve this compound and the substituted carboxylic acid in dry DCM.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final ester derivative.

The following protocol outlines the procedure for assessing the tyrosinase inhibitory activity of the synthesized compounds.

Materials:

-

Mushroom tyrosinase

-

L-DOPA as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for 10 minutes.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

While direct and extensive mechanistic studies on this compound are not widely available, the research on its close derivatives provides a strong indication of its potential as a tyrosinase inhibitor. The mixed-type inhibition observed for these compounds suggests a robust mechanism of action. The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold for hyperpigmentation disorders and other melanin-related conditions. Further investigation into the parent compound and optimization of its derivatives are warranted to fully elucidate their pharmacological profile and clinical utility.

References

Navigating the Physicochemical Landscape of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the pharmaceutical compound 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. In the absence of extensive published data for this specific molecule, this document outlines the foundational principles and detailed experimental protocols necessary to generate this critical information. Understanding these physicochemical properties is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.

Core Concepts: Predicting Solubility and Stability

The chemical architecture of this compound—comprising a nitrophenyl group, a piperazine ring, and an ethanol tail—offers predictive insights into its solubility and stability characteristics.

Solubility Profile: The presence of the polar ethanol group and the basic nitrogen atoms of the piperazine ring suggests that the compound will exhibit some solubility in polar solvents, including water, particularly under acidic conditions where the piperazine nitrogens can be protonated. Conversely, the aromatic nitrophenyl group imparts a degree of lipophilicity, indicating potential solubility in various organic solvents. The overall solubility will be a balance of these competing factors and is expected to be pH-dependent.

Stability Profile: The nitroaromatic moiety is a key consideration for stability. Such compounds can be susceptible to reduction of the nitro group and may exhibit photodegradation.[1][2][3][4] The piperazine ring, while generally stable, can be subject to oxidation.[5] The ether linkage and hydroxyl group of the ethanol side chain are typically stable but can undergo degradation under extreme conditions. Therefore, a thorough investigation into the compound's stability under various stress conditions is essential.

Data Presentation: A Framework for Analysis

Quantitative data from solubility and stability studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting such data.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Purified Water | 25 | 1.2 | HPLC-UV | ||

| Purified Water | 37 | 1.2 | HPLC-UV | ||

| Purified Water | 25 | 7.4 | HPLC-UV | ||

| Purified Water | 37 | 7.4 | HPLC-UV | ||

| Ethanol | 25 | N/A | HPLC-UV | ||

| Propylene Glycol | 25 | N/A | HPLC-UV | ||

| Polyethylene Glycol 400 | 25 | N/A | HPLC-UV | ||

| Acetonitrile | 25 | N/A | HPLC-UV | ||

| Dichloromethane | 25 | N/A | HPLC-UV |

Table 2: Stability of this compound under Forced Degradation

| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | Number of Degradants | Major Degradant(s) (RT) |

| 0.1 M HCl, 60°C | 24 | 100.0 | ||||

| 0.1 M NaOH, 60°C | 24 | 100.0 | ||||

| 3% H₂O₂, RT | 24 | 100.0 | ||||

| Thermal (80°C, solid) | 48 | 100.0 | ||||

| Photolytic (ICH Q1B) | 24 | 100.0 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, buffers of various pH, ethanol, propylene glycol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV method for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Repeat the analysis at different time points (e.g., 48 and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration does not significantly change).

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][9][10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC-grade water and organic solvents

-

pH meter

-

Calibrated oven and photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Withdraw samples, neutralize with an acid, and analyze.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points and analyze.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC. A dark control should be run in parallel.

For each condition, the extent of degradation should be monitored, and the chromatograms should be inspected for the appearance of new peaks, which represent degradation products.

Mandatory Visualizations

Diagrams are provided to illustrate the logical flow of the experimental protocols.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

- 1. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. who.int [who.int]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. rjptonline.org [rjptonline.org]

CAS number and molecular weight of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

For researchers, scientists, and drug development professionals delving into the world of novel chemical entities, precise identification is the cornerstone of any investigation. This guide addresses the challenge of pinpointing the exact chemical properties, specifically the CAS number and molecular weight, of a compound identified as 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. Our comprehensive search reveals that while this specific chemical name does not correspond to a readily available, standard cataloged compound, several closely related structures with documented properties exist. This suggests the possibility of a novel compound or a slight misnomer in the query.

This technical overview aims to provide clarity by presenting data on the nearest structural analogs, thereby offering a valuable resource for researchers to compare and deduce the characteristics of their compound of interest.

Physicochemical Data of Structural Analogs

The following table summarizes the key physicochemical properties of compounds structurally similar to this compound. These analogs share the core piperazine and nitrophenyl moieties, with variations in the substitution pattern.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | 112559-81-6 | C₁₆H₁₇N₃O₃ | 299.32 | Phenolic hydroxyl group on the phenyl ring. |

| 2-(4-nitrosopiperazin-1-yl)ethanol | 48121-20-6 | C₆H₁₃N₃O₂ | 159.19 | Nitroso group instead of a nitrophenyl group. |

| 2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-ethanol | 942474-49-9 | C₁₂H₁₆FN₃O₃ | 269.27 | Fluorine substituent on the nitrophenyl ring. |

| 2-(4-(3-Amino-4-nitrophenyl)piperazin-1-yl)ethanol | 23470-44-2 | C₁₂H₁₈N₄O₃ | 266.30 | Amino group substituent on the nitrophenyl ring. |

| 2-(4-(4-Nitrobenzyl)piperazin-1-yl)ethanol | 175134-93-7 | C₁₃H₁₉N₃O₃ | 265.31 | Nitrophenyl group is attached via a methylene bridge. |

Synthesis and Experimental Protocols

Detailed experimental protocols are contingent on the specific analog of interest. However, a general synthetic approach for this class of compounds involves the N-arylation of a piperazine derivative.

A plausible synthetic route for this compound is outlined below. This workflow is a generalized representation and would require optimization for specific target molecules.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a slight molar excess of a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Addition of Aryl Halide: To the stirred mixture, add an equimolar amount of 1-fluoro-4-nitrobenzene.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Signaling Pathways and Research Applications

While the specific biological activity of this compound is not documented, compounds containing the nitrophenylpiperazine scaffold are known to interact with various biological targets. The potential signaling pathways and applications are largely inferred from the activities of structurally related molecules.

The nitrophenylpiperazine moiety is a common pharmacophore found in numerous centrally acting agents. Depending on the specific substitutions, these compounds can exhibit affinity for various receptors, including serotonin (5-HT) and dopamine receptors, and may also modulate the activity of ion channels or enzymes. Further research, including in vitro binding assays and functional screens, would be necessary to elucidate the precise mechanism of action for this compound.

Conclusion

The precise CAS number and molecular weight for this compound remain elusive in standard chemical databases, suggesting it may be a novel or less-characterized compound. This guide provides a comprehensive overview of its closest structural analogs, offering a valuable starting point for researchers. The presented data on physicochemical properties, a generalized synthetic protocol, and potential biological activities should aid in the design of future experiments and the characterization of this and similar molecules. For definitive identification, it is recommended to perform analytical characterization, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, on the synthesized compound.

Potential Therapeutic Applications of Nitrophenylpiperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperazine (NPP) scaffolds are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the piperazine ring, a common pharmacophore, and the adaptable nitrophenyl moiety allows for diverse structural modifications, leading to compounds with a wide range of therapeutic potentials. This technical guide provides an in-depth overview of the emerging therapeutic applications of NPP derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Tyrosinase Inhibition for Hyperpigmentation Disorders

Nitrophenylpiperazine derivatives have emerged as promising inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][2][3] Overproduction of melanin can lead to various skin hyperpigmentation disorders. By inhibiting tyrosinase, NPP compounds can effectively reduce melanin production, offering a potential treatment for conditions like melasma and age spots.

Mechanism of Action

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. NPP derivatives can interfere with this process through various mechanisms, including mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1][2] Molecular docking studies have further elucidated the binding modes of these compounds within the active site of tyrosinase.[1][2]

Quantitative Data: Tyrosinase Inhibitory Activity

| Compound ID | Modification | IC50 (µM) | Inhibition Type | Reference |

| 4l | Indole moiety at N-1 of piperazine | 72.55 | Mixed | [1][2] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric determination of tyrosinase inhibition using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test nitrophenylpiperazine compounds

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Dissolve the test NPP compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or positive/negative control), and 20 µL of the tyrosinase enzyme solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to take readings at regular intervals for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph).

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

-

Signaling Pathway: Melanin Synthesis and Tyrosinase Inhibition

Caption: Melanin synthesis pathway and its inhibition by nitrophenylpiperazine compounds.

Antimicrobial Activity

Certain nitrophenylpiperazine derivatives have demonstrated notable activity against various bacterial and fungal pathogens.[4] This suggests their potential development as novel antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

Mechanism of Action

The precise mechanism of antimicrobial action for many NPP derivatives is still under investigation. However, it is believed that their lipophilicity and structural features allow them to interact with and disrupt microbial cell membranes or interfere with essential cellular processes.

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (µM) | Reference |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [4] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [4] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [4] |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

-

Test nitrophenylpiperazine compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Serial Dilution of Test Compounds:

-

Perform a two-fold serial dilution of the test NPP compounds in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microplate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Determining MIC:

-

After incubation, visually inspect the wells for turbidity (microbial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

SIRT6 Inhibition for Metabolic Disorders

Derivatives of nitrophenylpiperazine have been identified as inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in the regulation of glucose metabolism.[5] This makes them potential therapeutic agents for the treatment of metabolic diseases like type 2 diabetes.

Mechanism of Action

SIRT6 plays a role in regulating glucose homeostasis. By inhibiting SIRT6, NPP compounds can lead to an increase in the levels of glucose transporter 1 (GLUT1), thereby enhancing glucose uptake by cells and reducing blood glucose levels.[5]

Quantitative Data: SIRT6 Inhibition

| Compound | Assay | Value (µM) | Reference |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | IC50 (FDL assay) | 4.93 | [5] |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | KD (SPR) | 9.76 | [5] |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | KD (ITC) | 10 | [5] |

Experimental Protocol: SIRT6 Fluor de Lys (FDL) Assay

This is a fluorometric assay to screen for SIRT6 inhibitors.

Materials:

-

Recombinant SIRT6 enzyme

-

Fluor de Lys-SIRT6 substrate

-

NAD+

-

Developer solution

-

Test nitrophenylpiperazine compounds

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add assay buffer, the test NPP compound, SIRT6 enzyme, and NAD+.

-

Include a control without the inhibitor.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

-

Development:

-

Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the fluorescence signal of the test compound compared to the control.

-

Determine the IC50 value.

-

Logical Relationship: SIRT6 Inhibition and Glucose Uptake

Caption: Logical pathway from SIRT6 inhibition to reduced blood glucose.

Serotonin Releasing Activity for Neurological Applications

para-Nitrophenylpiperazine (pNPP) has been characterized as a selective partial serotonin releasing agent.[6] This activity suggests its potential utility in research and as a scaffold for the development of drugs targeting the serotonergic system, which is implicated in various neurological and psychiatric disorders.

Mechanism of Action

pNPP acts on serotonin transporters to induce the release of serotonin from neurons. Its selectivity for serotonin over other monoamines like dopamine and norepinephrine makes it a valuable tool for studying the specific roles of serotonin in the brain.

Quantitative Data: Serotonin Releasing Activity

| Compound | Parameter | Value (nM) | Emax | Reference |

| para-Nitrophenylpiperazine (pNPP) | EC50 | 19 - 43 | 57% | [6] |

Experimental Protocol: Serotonin Release Assay from Synaptosomes

This protocol describes a method to measure serotonin release from isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue

-

Sucrose solutions of varying molarity

-

Krebs-Ringer buffer

-

[3H]-Serotonin (radiolabel)

-

Test nitrophenylpiperazine compounds

-

Scintillation counter and fluid

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat brain tissue in isotonic sucrose solution.

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

-

Loading with [3H]-Serotonin:

-

Incubate the synaptosomes with [3H]-Serotonin to allow for its uptake into the nerve terminals.

-

-

Release Experiment:

-

Wash the loaded synaptosomes to remove extracellular radiolabel.

-

Resuspend the synaptosomes in buffer and expose them to the test NPP compound.

-

Incubate for a short period to allow for serotonin release.

-

-

Measurement of Released Serotonin:

-

Separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total [3H]-Serotonin released in response to the test compound.

-

Determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximum release.

-

Experimental Workflow: Serotonin Release Assay

Caption: Workflow for the serotonin release assay using synaptosomes.

Conclusion

Nitrophenylpiperazine compounds represent a promising and versatile scaffold in drug discovery. Their demonstrated activities as tyrosinase inhibitors, antimicrobial agents, SIRT6 inhibitors, and serotonin releasing agents highlight their potential for therapeutic applications in dermatology, infectious diseases, metabolic disorders, and neurology. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and drug development professionals working with this important class of molecules. Further research and optimization of NPP derivatives are warranted to translate their therapeutic potential into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

The Pharmacophore of Nitrophenylpiperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core pharmacophoric features of nitrophenylpiperazine derivatives, a class of compounds with significant therapeutic potential across various biological targets. By examining their structure-activity relationships (SAR), quantitative pharmacological data, and the experimental methodologies used for their evaluation, this document aims to provide a comprehensive resource for researchers in drug discovery and development.

Core Pharmacophoric Features of Nitrophenylpiperazine Derivatives

The nitrophenylpiperazine scaffold is a versatile pharmacophore characterized by several key structural motifs that dictate its interaction with biological targets. The core pharmacophore can be generally described by the following features:

-

Aromatic Region: The nitrophenyl ring is a crucial component, often involved in π-π stacking or hydrophobic interactions within the receptor binding pocket. The position and electronic nature of the nitro group, an electron-withdrawing substituent, can significantly influence binding affinity and selectivity.

-

Piperazine Core: This central heterocyclic ring serves as a rigid linker and possesses two nitrogen atoms. The protonated nitrogen (N1) typically forms a key ionic interaction with an acidic residue (e.g., aspartate) in the target protein. The second nitrogen (N4) provides a point for substitution, allowing for the exploration of various chemical spaces to modulate potency and selectivity.

-

Linker/Bridge: An alkyl or other suitable linker is often attached to the N4 of the piperazine ring, connecting it to a terminal functional group. The length and flexibility of this linker are critical for orienting the terminal moiety optimally within the binding site.

-

Terminal Moiety: This part of the molecule can be highly variable and is a primary determinant of target specificity. It can range from simple alkyl or aryl groups to more complex heterocyclic systems. This region often engages in additional hydrophobic, hydrogen bonding, or ionic interactions.

Pharmacological Activity and Quantitative Data

Nitrophenylpiperazine derivatives have demonstrated activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This section summarizes the quantitative data for their activity at key targets.

Serotonin 5-HT1A Receptor Ligands

Many nitrophenylpiperazine derivatives are potent ligands for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. The general structure of these compounds often features a 1-arylpiperazine linked through an alkyl chain to a terminal fragment.

| Compound ID | R Group (on N4 of Piperazine) | Ki (nM) for 5-HT1A | Reference |

| 1a | -CH2CH2-CO-(3-nitrophenyl) | >1000 | [1] |

| 1b | -CH2CH2-CO-(3-nitrophenyl) (with 2,3-dichlorophenyl on piperazine) | >1000 | [1] |

| 13a | -CH(OH)CH2-N(CH3)-5,5-diphenylimidazolidine-2,4-dione (with 2-ethoxyphenyl on piperazine) | 7 | [2] |

| 20a | -CH(OH)CH2-NH-5,5-diphenylimidazolidine-2,4-dione (with 2-methoxyphenyl on piperazine) | 16.6 | [2] |

Dopamine D2 Receptor Ligands

Arylpiperazine derivatives are also well-known for their interaction with dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. The interaction often involves the protonated N1 of the piperazine ring with an aspartate residue in the receptor.[3]

| Compound ID | R Group | Ki (nM) for D2 | Reference |

| Compound with -NO2 at position 3 | Benzyl | Decreased affinity | [3] |

| Compound with -OMe at position 2 | Benzyl | Increased affinity | [3] |

| Naphthylpiperazine derivative | Benzyl | Increased affinity | [3] |

Tyrosinase Inhibitors

A novel area of investigation for nitrophenylpiperazine derivatives is their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.

| Compound ID | R Group (on N1 of Piperazine) | IC50 (µM) for Tyrosinase | Reference |

| 4l | Indole moiety | 72.55 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrophenylpiperazine derivatives.

General Synthesis of N-Arylpiperazines

A common method for the synthesis of N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[6]

Procedure:

-

In a dry, nitrogen-purged reaction vessel, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

-

Add diethylene glycol monomethyl ether as the solvent.

-

Heat the mixture at 150°C for 6-12 hours.

-

After cooling to room temperature, dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.

-

Filter the precipitate and wash with diethyl ether.

-

To obtain the free base, treat the HCl salt with an aqueous solution of sodium carbonate and extract with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-arylpiperazine. Further purification can be achieved by column chromatography if necessary.[6]

Radioligand Binding Assay for 5-HT1A Receptors

This assay determines the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[7]

-

Non-specific binding control: 10 µM Serotonin.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

Procedure:

-

In a 96-well plate, add the cell membrane preparation, the test compound at various concentrations, and the radioligand ([³H]8-OH-DPAT) at a concentration close to its Kd.

-

For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of serotonin is added.

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from a concentration-response curve and converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is used to determine the binding affinity of compounds for the dopamine D2 receptor.

Materials:

-

Membrane preparations from cells stably expressing human recombinant dopamine D2 receptors.

-

Radioligand: [³H]Spiperone.

-

Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.[8][9]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[8]

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% PEI.[9]

Procedure:

-

To each well of a 96-well plate, add the D2 receptor membrane preparation, the test compound at various concentrations, and [³H]Spiperone.

-

Total binding wells contain only the membrane and radioligand, while non-specific binding wells also contain a high concentration of haloperidol.

-

Incubate the plate for 60-120 minutes at room temperature.[8]

-

Terminate the reaction by rapid vacuum filtration through PEI-soaked glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the IC50 and Ki values as described for the 5-HT1A assay.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase solution (e.g., 125 U/mL).[10]

-

Substrate: L-DOPA (e.g., 25 mM).[10]

-

Phosphate buffer (0.1 M, pH 6.8).[10]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control: Kojic acid.[11]

Procedure:

-

In a 96-well microplate, add the phosphate buffer, the test compound solution at various concentrations, and the mushroom tyrosinase solution.

-

Incubate the mixture at 37°C for a short period (e.g., 20 minutes).[10]

-

Initiate the reaction by adding the L-DOPA substrate solution to each well.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.[10]

-

The rate of reaction is proportional to the tyrosinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental procedures are essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Caption: Inhibition of the Tyrosinase Pathway.

Experimental Workflows

Caption: General Workflow for Radioligand Binding Assays.

Caption: Workflow for the Tyrosinase Inhibition Assay.

Conclusion

The nitrophenylpiperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. The key to its versatility lies in the interplay of its core pharmacophoric features: the nitrophenyl ring, the central piperazine core, and the variable terminal moiety. Understanding the structure-activity relationships and employing robust experimental protocols are crucial for the rational design of novel nitrophenylpiperazine derivatives with enhanced potency, selectivity, and therapeutic potential. This guide provides a foundational resource for researchers to further explore and exploit the pharmacological promise of this important class of compounds.

References

- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 2. Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scielo.br [scielo.br]

Initial Biological Activity Screening of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol: A Technical Guide

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles. The incorporation of a nitrophenyl group can modulate the electronic and steric properties of the molecule, potentially leading to interactions with various biological targets. This technical guide provides an overview of the initial screening for biological activities of compounds structurally related to 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, focusing on potential anticancer, antibacterial, and enzyme inhibitory activities.

Potential Biological Activities

Based on the biological evaluation of structurally similar nitrophenylpiperazine derivatives, the initial screening of this compound could focus on the following areas:

-

Anticancer Activity: Numerous piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary, often involving the induction of apoptosis or cell cycle arrest.

-

Antibacterial Activity: The piperazine nucleus is a common feature in several antibacterial agents. Derivatives of nitrophenylpiperazine have shown promise, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

-

Tyrosinase Inhibition: Certain nitrophenylpiperazine derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity is relevant for the development of agents for hyperpigmentation disorders.

Data Presentation: Biological Activity of Related Nitrophenylpiperazine Derivatives

The following tables summarize quantitative data from studies on compounds containing the 4-(4-nitrophenyl)piperazine moiety.

Table 1: Anticancer Activity of a Piperazine Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| Piperazine Derivative | MCF-7/ADR | 2.7 | [1] |

Note: The specific structure of the "Piperazine Derivative" is detailed in the cited reference.

Table 2: Antibacterial Activity of a Pleuromutilin Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| NPDM | MRSA ATCC 43300 | Not specified | [2] |

| NPDM | S. aureus ATCC 29213 | Not specified | [2] |

| NPDM | AD3 (clinical S. aureus) | Not specified | [2] |

| NPDM | 144 (clinical S. aureus) | Not specified | [2] |

*NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin[2]

Table 3: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Compound 4l* | Mushroom Tyrosinase | 72.55 | [3][4][5][6] |

*Compound 4l features an indole moiety at the N-1 position of the piperazine ring.[4][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2][7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The growth is assessed after incubation.[12]

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.[3][14]

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.[3]

Protocol:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and a solution of mushroom tyrosinase.[3]

-

Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

-

Reaction Initiation: Add L-DOPA solution to initiate the enzymatic reaction.[3]

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time points (kinetic measurement).

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value.

Mandatory Visualizations

Caption: General workflow for the initial biological screening of a test compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]